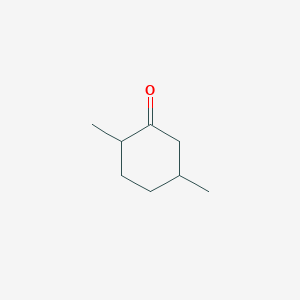

2,5-Dimethylcyclohexanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,5-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGFNAYTNQMMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335146 | |

| Record name | 2,5-Dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-51-4 | |

| Record name | 2,5-Dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cis and Trans Isomers of 2,5-Dimethylcyclohexanone

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, spectroscopic properties, and thermodynamic stability of the cis and trans isomers of 2,5-dimethylcyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental methodologies based on established chemical principles, and presents key concepts through clear visualizations.

Introduction

This compound is a disubstituted cyclic ketone that exists as two diastereomers: cis-2,5-dimethylcyclohexanone and trans-2,5-dimethylcyclohexanone. The spatial arrangement of the two methyl groups relative to the cyclohexane (B81311) ring defines their stereochemistry and significantly influences their physical, chemical, and spectroscopic properties. Understanding the distinct characteristics of each isomer is crucial for applications in stereoselective synthesis, conformational analysis, and as building blocks in medicinal chemistry.

The cis isomer possesses an axial-equatorial or equatorial-axial arrangement of the methyl groups, while the more stable trans isomer can adopt a diequatorial conformation, minimizing steric strain. This guide will delve into the structural nuances, spectroscopic signatures, and the thermodynamic equilibrium that governs the relationship between these two isomers.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for the pure, isolated isomers of this compound is not extensively reported in the literature, a combination of data for the isomeric mixture and computed properties provides valuable insights.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Mixture of Isomers | cis-2,5-Dimethylcyclohexanone | trans-2,5-Dimethylcyclohexanone |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [2] | 126.20 g/mol [3] |

| CAS Number | 932-51-4[4] | 21087-34-3[2] | Not available |

| Boiling Point | 174-176 °C (lit.)[4] | Not available | Not available |

| Density | 0.925 g/mL at 25 °C (lit.)[4] | Not available | Not available |

| Refractive Index | n20/D 1.447 (lit.)[4] | Not available | Not available |

Table 2: Spectroscopic Data of this compound Isomers

| Spectrum | Mixture of Isomers | cis-2,5-Dimethylcyclohexanone | trans-2,5-Dimethylcyclohexanone |

| ¹H NMR | Data not available for individual isomers | Expected to show distinct signals for axial and equatorial methyl groups. | Expected to show signals corresponding to two equatorial methyl groups. |

| ¹³C NMR | Data not available for individual isomers | 13C NMR data is available on SpectraBase.[2] | Data not available |

| Infrared (IR) | IR spectrum available.[5] | Expected C=O stretch around 1715 cm⁻¹. | Expected C=O stretch around 1715 cm⁻¹. |

| Mass Spectrometry (MS) | Mass spectrum available.[5] | Expected M+ at m/z = 126. | Expected M+ at m/z = 126. |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is best understood by examining the chair conformations of the cyclohexane ring. The relative stability of the cis and trans isomers is determined by the steric interactions of the methyl groups.

-

trans-2,5-Dimethylcyclohexanone : The thermodynamically more stable isomer is the trans configuration, which can adopt a chair conformation where both methyl groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions.

-

cis-2,5-Dimethylcyclohexanone : The cis isomer must have one methyl group in an axial position and the other in an equatorial position. This results in steric strain due to 1,3-diaxial interactions between the axial methyl group and the axial hydrogens on the same side of the ring.

The energy difference between an axial and an equatorial methyl group on a cyclohexane ring is approximately 1.7 kcal/mol. Therefore, the trans isomer is expected to be significantly more stable than the cis isomer.

Caption: Conformational equilibrium between cis and trans isomers.

Experimental Protocols

Proposed Synthesis of a Mixture of cis- and trans-2,5-Dimethylcyclohexanone

A mixture of the isomers can be synthesized via the methylation of 3-methylcyclohexanone (B152366).

Protocol:

-

Enolate Formation: Dissolve 3-methylcyclohexanone in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) dropwise to form the lithium enolate.

-

Methylation: While maintaining the low temperature, add methyl iodide to the enolate solution. The methyl iodide will react with the enolate at the alpha-carbon to introduce the second methyl group.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture of cis- and trans-2,5-dimethylcyclohexanone, which can be further purified by distillation.

Caption: Proposed synthesis of this compound isomers.

Isomer Separation and Equilibration

The separation of the cis and trans isomers can be achieved through chromatographic methods, and the less stable cis isomer can be converted to the more stable trans isomer via equilibration.

Separation Protocol (Gas Chromatography):

-

Column Selection: Utilize a capillary column with a polar stationary phase, which will allow for the separation of the diastereomers based on differences in their polarity and boiling points.

-

Temperature Program: Implement a temperature gradient to achieve optimal separation of the isomers.

-

Detection: Use a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification of the separated isomers.

Equilibration Protocol (Isomerization):

-

Reaction Setup: Dissolve the mixture of isomers in a suitable solvent, such as methanol.

-

Catalysis: Add a catalytic amount of a strong base (e.g., sodium methoxide) or a strong acid (e.g., sulfuric acid) to facilitate enol or enolate formation.

-

Equilibration: Reflux the mixture to allow it to reach thermodynamic equilibrium, which will favor the formation of the more stable trans isomer.

-

Workup and Purification: Neutralize the catalyst, remove the solvent, and purify the resulting mixture, which will be enriched in the trans isomer, by distillation or chromatography.

Caption: Workflow for isomer separation and equilibration.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclohexanone, 2,5-dimethyl-, cis- | C8H14O | CID 11434949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-2,5-Dimethylcyclohexanone | C8H14O | CID 12330580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (mixture of isomers) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound(2816-57-1) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylcyclohexanone from 2,5-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylcyclohexanone from 2,5-dimethylphenol (B165462). The primary and most effective method for this transformation is the catalytic hydrogenation of the aromatic ring of 2,5-dimethylphenol. This process offers a direct route to the desired cyclohexanone (B45756) derivative, a valuable intermediate in the synthesis of various organic molecules.

Reaction Overview

The conversion of 2,5-dimethylphenol to this compound involves the selective reduction of the benzene (B151609) ring while preserving the hydroxyl group, which then tautomerizes to the more stable ketone. This reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of hydrogen gas.

The overall transformation can be represented as follows:

2,5-Dimethylphenol → this compound

The reaction proceeds through a proposed mechanism involving the partial hydrogenation of the phenyl ring to form a cyclohexenol (B1201834) intermediate. This enol form is unstable and rapidly isomerizes to the final cyclohexanone product. A potential side reaction is the over-hydrogenation of the cyclohexanone to yield 2,5-dimethylcyclohexanol. Careful control of reaction conditions is therefore crucial to maximize the yield of the desired ketone.

Quantitative Data Summary

The efficiency of the catalytic hydrogenation of 2,5-dimethylphenol is dependent on several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. Below is a summary of typical reaction parameters and outcomes.

| Parameter | Value/Condition | Notes |

| Starting Material | 2,5-Dimethylphenol | - |

| Product | This compound | Mixture of cis and trans isomers |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | A common and effective catalyst for this transformation.[1] |

| Solvent | Ethanol, Methanol, Isopropyl Alcohol, Ethyl Acetate | Inert solvents that dissolve the starting material are suitable.[2] |

| Temperature | Ambient to 80 °C | Higher temperatures may promote over-hydrogenation. |

| Hydrogen Pressure | 1 atm to 1.0 MPa | Higher pressures can increase the reaction rate but may also lead to side products. |

| Reaction Time | 1 to 16 hours | Dependent on catalyst loading, temperature, and pressure. |

| Yield | Good to Excellent | Specific yields are highly dependent on the precise reaction conditions. |

Experimental Protocols

The following is a generalized experimental protocol for the catalytic hydrogenation of 2,5-dimethylphenol. Researchers should optimize the conditions based on their specific equipment and desired outcomes.

Materials and Equipment:

-

2,5-Dimethylphenol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,5-dimethylphenol in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading can typically range from 1 to 10 mol% relative to the substrate.

-

Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm using a balloon or higher pressures in an autoclave).

-

Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by distillation or column chromatography to yield the pure this compound. The separation of cis and trans isomers may be possible using chromatographic techniques.[3]

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

Caption: Proposed reaction mechanism for the formation of this compound.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1710-1720 cm⁻¹ corresponding to the C=O stretching vibration of the cyclohexanone ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals corresponding to the methyl groups and the protons on the cyclohexanone ring. The chemical shifts and coupling patterns will be indicative of the cis and trans isomers.

-

¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around 210-220 ppm), along with signals for the methyl carbons and the carbons of the cyclohexanone ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 126.20, corresponding to the molecular weight of this compound.[3][4][5] Fragmentation patterns can provide further structural information.

This technical guide provides a foundational understanding of the synthesis of this compound from 2,5-dimethylphenol. For specific applications, further optimization of the reaction conditions and purification methods may be necessary.

References

Spectroscopic Profile of 2,5-Dimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dimethylcyclohexanone, a cyclic ketone of interest in various chemical and pharmaceutical research domains. The document presents available experimental data and well-founded predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed experimental protocols for obtaining these spectra are also provided to aid in the replication and validation of these findings.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while mass spectrometry data is experimentally derived, the NMR and IR data are largely predicted based on established principles and data from analogous compounds due to the limited availability of comprehensive experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR spectral data are based on the analysis of chemical shift trends in substituted cyclohexanones. The presence of two methyl groups at the C2 and C5 positions, along with the carbonyl group, leads to a complex pattern of signals. The exact chemical shifts and coupling constants can vary depending on the specific isomer (cis or trans) and the solvent used.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (at C2) | ~ 1.0 - 1.2 | Doublet | ~ 6 - 7 |

| CH₃ (at C5) | ~ 0.9 - 1.1 | Doublet | ~ 6 - 7 |

| Ring Protons | ~ 1.2 - 2.5 | Multiplets | - |

| CH (at C2) | ~ 2.2 - 2.6 | Multiplet | - |

| CH (at C5) | ~ 1.5 - 1.9 | Multiplet | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~ 210 - 215 |

| CH (C2) | ~ 45 - 50 |

| CH₂ (C3) | ~ 30 - 35 |

| CH₂ (C4) | ~ 25 - 30 |

| CH (C5) | ~ 30 - 35 |

| CH₂ (C6) | ~ 40 - 45 |

| CH₃ (at C2) | ~ 15 - 20 |

| CH₃ (at C5) | ~ 15 - 20 |

Infrared (IR) Spectroscopy (Predicted and Experimental)

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a characteristic feature of ketones.

Table 3: Key IR Absorption Data for this compound

| Functional Group | Predicted/Experimental Frequency (cm⁻¹) | Intensity |

| C-H (alkane) | ~ 2850 - 3000 | Strong |

| C=O (ketone) | ~ 1715 | Strong, Sharp |

Note: The C=O stretching frequency for cyclic ketones is sensitive to ring strain. For a six-membered ring like cyclohexanone, this peak is typically observed around 1715 cm⁻¹.[1][2]

Mass Spectrometry (MS) (Experimental)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data presented below is based on experimental findings from the NIST WebBook.[3][4]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 35 | [M]⁺ (Molecular Ion) |

| 111 | 20 | [M - CH₃]⁺ |

| 97 | 45 | [M - C₂H₅]⁺ or [M - CO - H]⁺ |

| 83 | 60 | [M - C₃H₇]⁺ |

| 69 | 100 | [C₅H₉]⁺ (Base Peak) |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

The fragmentation of cyclic ketones like this compound often involves initial cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage), followed by further rearrangements and loss of small neutral molecules or radicals.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6][7]

-

For ¹³C NMR, a more concentrated solution (50-100 mg in 0.6-0.7 mL of solvent) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Ensure the solution is homogeneous and free of any solid particles by filtering if necessary.[8]

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction to the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Ensure two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.[9][10]

-

Place a single drop of neat this compound onto the surface of one salt plate.[9][10]

-

Carefully place the second salt plate on top, allowing the liquid to spread and form a thin, uniform film between the plates.[9][10]

-

-

Instrumentation and Data Acquisition:

-

Place the salt plate assembly into the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[11]

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and obtain its mass spectrum.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[12] Overly concentrated samples can lead to poor peak shape and detector saturation.[13]

-

-

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC) Parameters: [14][15]

-

Injector: Use a split/splitless injector, typically in split mode.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start with an initial temperature (e.g., 50-70 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 200-250 °C).

-

-

Mass Spectrometer (MS) Parameters: [15]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-300 amu.

-

-

-

Data Processing:

-

The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of each eluting peak.

-

The resulting chromatogram will show peaks corresponding to each component, and the mass spectrum of the peak corresponding to this compound can be extracted and analyzed. The x-axis of the chromatogram represents the retention time, and the y-axis represents the ion intensity.[16]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. echemi.com [echemi.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. whitman.edu [whitman.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]

An In-depth Technical Guide to the Stereochemistry of 2,5-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereochemistry of 2,5-dimethylcyclohexanone, a molecule of interest in synthetic and medicinal chemistry. Due to its two stereocenters, this compound exists as a pair of diastereomers: cis-2,5-dimethylcyclohexanone and trans-2,5-dimethylcyclohexanone. Each of these diastereomers, in turn, exists as a pair of enantiomers. A thorough understanding of the conformational preferences and relative stabilities of these stereoisomers is critical for predicting their reactivity and biological activity.

Stereoisomers of this compound

The two stereocenters in this compound are located at carbons C2 and C5. The relative configuration of the two methyl groups determines whether the isomer is cis or trans.

-

cis-2,5-Dimethylcyclohexanone: The two methyl groups are on the same face of the cyclohexane (B81311) ring. This diastereomer exists as a pair of enantiomers: (2R,5S)-2,5-dimethylcyclohexanone and (2S,5R)-2,5-dimethylcyclohexanone.

-

trans-2,5-Dimethylcyclohexanone: The two methyl groups are on opposite faces of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (2R,5R)-2,5-dimethylcyclohexanone and (2S,5S)-2,5-dimethylcyclohexanone.

The relationship between these stereoisomers can be visualized as follows:

Conformational Analysis

The cyclohexane ring in this compound adopts a chair conformation to minimize steric and torsional strain. For each diastereomer, two chair conformations are possible, which are in equilibrium through a process called ring flipping. The relative stability of these conformers is determined by the steric interactions of the methyl groups.

The primary steric interactions to consider are:

-

1,3-Diaxial Interactions: Repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring at the C3 and C5 positions relative to the substituent.

-

Gauche Butane (B89635) Interactions: Steric interactions between substituents on adjacent carbons that are in a gauche relationship (dihedral angle of approximately 60°).

To quantify the steric strain, we utilize A-values , which represent the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. The A-value for a methyl group is approximately 1.7-1.8 kcal/mol.[1][2]

cis-2,5-Dimethylcyclohexanone

In the cis isomer, one methyl group is in an axial position and the other is in an equatorial position in one chair conformation. Upon ring flipping, their positions are inverted.

In both chair conformations of the cis isomer, there is one axial methyl group and one equatorial methyl group. Therefore, the steric strain in both conformers is approximately equal, and they exist in roughly equal populations at equilibrium. The total steric strain in each conformer is due to the 1,3-diaxial interactions of the single axial methyl group.

trans-2,5-Dimethylcyclohexanone

In the trans isomer, the two methyl groups are either both in axial positions (diaxial) or both in equatorial positions (diequatorial).

The diequatorial conformer is significantly more stable than the diaxial conformer. In the diaxial conformation, both methyl groups experience 1,3-diaxial interactions, leading to substantial steric strain. The diequatorial conformer avoids these unfavorable interactions.

Quantitative Conformational Analysis

The relative energies of the different conformers can be estimated using A-values. The A-value for a methyl group is approximately 1.75 kcal/mol.[2]

Table 1: Estimated Steric Strain in the Conformers of this compound

| Isomer | Conformer | Axial Methyl Groups | Gauche Interactions | Estimated Strain (kcal/mol) | Relative Stability |

| cis | a,e | 1 | 1 | ~1.75 | Equally Stable |

| cis | e,a | 1 | 1 | ~1.75 | Equally Stable |

| trans | a,a | 2 | 0 | ~3.50 | Less Stable |

| trans | e,e | 0 | 1 | ~0.90 | Most Stable |

Note: The gauche interaction between two equatorial methyl groups in a 1,4-relationship is negligible. For the 1,2- and 1,3-relationships, a gauche butane interaction adds approximately 0.9 kcal/mol of strain.

Based on this analysis, the diequatorial conformer of trans-2,5-dimethylcyclohexanone is the most stable stereoisomer.

Experimental Protocols

Synthesis of this compound (Mixture of Isomers)

A common method for the synthesis of substituted cyclohexanones is the Robinson annulation. An alternative approach involves the catalytic hydrogenation of the corresponding dimethylphenol.

Protocol: Catalytic Hydrogenation of 2,5-Dimethylphenol

-

Reaction Setup: In a high-pressure autoclave, combine 2,5-dimethylphenol, a suitable solvent (e.g., ethanol (B145695) or isopropanol), and a hydrogenation catalyst (e.g., 5% Rhodium on alumina (B75360) or Palladium on carbon).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by measuring the hydrogen uptake.

-

Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of 2,5-dimethylcyclohexanol (B1361072) isomers, is then oxidized (e.g., using Jones reagent or PCC) to yield a mixture of cis- and trans-2,5-dimethylcyclohexanone. The final product can be purified by distillation.

Separation of Stereoisomers

The separation of the cis and trans diastereomers of this compound can be achieved using gas chromatography.

Protocol: Gas Chromatography (GC)

-

Column Selection: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol-based phase) is recommended for the separation of these isomers.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).

-

Carrier Gas: Helium or hydrogen.

-

-

Analysis: The different stereoisomers will have different retention times, allowing for their separation and quantification.

Characterization of Stereoisomers

The individual stereoisomers can be characterized using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The chemical shifts and coupling constants of the protons will differ between the cis and trans isomers due to the different spatial arrangements of the methyl groups. In the more stable diequatorial trans isomer, the ring protons are expected to show larger coupling constants for trans-diaxial interactions.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the methyl groups and the ring carbons, will also be distinct for each isomer.

Logical Relationships in Conformational Analysis

The process of determining the most stable conformer involves a logical workflow:

References

Physical properties of 2,5-Dimethylcyclohexanone isomers

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylcyclohexanone Isomers

Introduction

This compound (C₈H₁₄O) is a cyclic ketone that exists as two distinct stereoisomers: cis-2,5-Dimethylcyclohexanone and trans-2,5-Dimethylcyclohexanone.[1] These isomers, arising from the relative orientation of the two methyl groups on the cyclohexane (B81311) ring, exhibit different physical properties. This technical guide provides a comprehensive overview of these properties, outlines the experimental protocols for their determination, and illustrates the structural relationship between the isomers. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Stereoisomerism of this compound

The stereoisomeric relationship between the cis and trans forms of this compound is a fundamental concept governing their distinct physical and chemical behaviors. The cis isomer has both methyl groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces. This structural difference influences their molecular packing, intermolecular forces, and consequently, their macroscopic physical properties.

Physical Properties

Quantitative data for the physical properties of this compound are most commonly reported for a mixture of the cis and trans isomers. Specific, experimentally verified data for the individual, pure isomers are not widely available in the literature. The following table summarizes the available data for the isomeric mixture.

| Physical Property | Value | Conditions |

| Boiling Point | 174-176 °C | at 760 mmHg |

| 80 °C | at 30 mmHg[2] | |

| Melting Point | 9.25 °C | (estimate)[3][4] |

| Density | 0.925 g/mL | at 25 °C[4][5] |

| 0.91 g/mL | at 20 °C[2] | |

| Refractive Index (n) | 1.447 | at 20 °C, 589 nm (D line)[3][5] |

| 1.4440-1.4480 | at 20 °C[2] |

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for each measurement.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Methodology:

-

Sample Preparation: A small amount of the liquid sample (1-2 mL) is placed into a small test tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end. The open end of the capillary is then placed into the liquid sample in the test tube, with the sealed end remaining above the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.

-

Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline solids, this occurs over a narrow range.[7]

Methodology:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder.[8][9]

-

Packing: The capillary is tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[9]

-

Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[7]

-

Heating: The apparatus is heated slowly and uniformly, especially near the expected melting point (approximately 1-2 °C per minute).[7]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[9][10]

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.[11] The pycnometer method is a precise technique for determining the density of liquids.[12]

Methodology:

-

Preparation: A pycnometer (a glass flask with a specific, known volume) is thoroughly cleaned and dried.

-

Weighing (Empty): The mass of the empty, dry pycnometer is accurately measured using an analytical balance.

-

Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing (Full): The mass of the filled pycnometer is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[12]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.[13]

Methodology:

-

Instrument Preparation: An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water). The prisms are cleaned with an appropriate solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.[14]

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism using a pipette. The prisms are then closed and locked.

-

Measurement: While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index value is read from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.[14]

-

Correction (if necessary): If the measurement temperature deviates from the standard (usually 20 °C), a correction factor may be applied.[14]

References

- 1. 2,5-Dimethylcyclohexan-1-one | C8H14O | CID 523055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 932-51-4 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2,6-Dimethylcyclohexanone, mixture of isomers 98 2816-57-1 [sigmaaldrich.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. calnesis.com [calnesis.com]

- 12. mt.com [mt.com]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]

2,5-Dimethylcyclohexanone: A Versatile Ketonic Scaffold in Cyclic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylcyclohexanone is a fascinating and versatile cyclic ketone that serves as a valuable building block in organic synthesis. Its deceptively simple structure, featuring a six-membered ring with a carbonyl group and two methyl substituents, belies a rich stereochemistry and conformational landscape that can be strategically exploited to construct complex molecular architectures. The presence of two stereogenic centers at the C2 and C5 positions gives rise to cis and trans diastereomers, each with distinct conformational preferences and reactivity profiles. This inherent three-dimensionality makes this compound an attractive scaffold for the synthesis of natural products, fragrance compounds, and, notably, pharmacologically active molecules. Its rigid, yet tunable, framework allows for the precise spatial orientation of functional groups, a critical aspect in the design of molecules intended to interact with specific biological targets. This guide provides a comprehensive overview of the synthesis, stereochemistry, and synthetic applications of this compound, with a particular focus on its role as a ketonic scaffold in the development of novel cyclic systems relevant to drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light-yellow liquid with a characteristic ketonic odor.[1] Its physical and spectroscopic properties are essential for its identification and characterization in a laboratory setting. A summary of these properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 932-51-4 | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Boiling Point | 174-176 °C | [2] |

| Density | 0.925 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.447 | [2] |

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Isomer | Proton | Predicted Chemical Shift (ppm) |

| cis-2,5-Dimethylcyclohexanone | CH₃ (C2) | 0.95 (d) |

| CH₃ (C5) | 0.90 (d) | |

| Ring Protons | 1.20 - 2.50 (m) | |

| trans-2,5-Dimethylcyclohexanone | CH₃ (C2) | 1.05 (d) |

| CH₃ (C5) | 0.85 (d) | |

| Ring Protons | 1.10 - 2.60 (m) |

Note: Predicted data is based on computational models and may vary from experimental values.

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Isomer | Carbon | Chemical Shift (ppm) | Reference |

| cis-2,5-Dimethylcyclohexanone | C=O | ~212 | [3] |

| CH-CH₃ (C2) | ~45 | [3] | |

| CH-CH₃ (C5) | ~35 | [3] | |

| CH₂ | ~34, ~32, ~25 | [3] | |

| CH₃ (C2) | ~15 | [3] | |

| CH₃ (C5) | ~20 | [3] | |

| trans-2,5-Dimethylcyclohexanone | C=O | ~212 | Predicted |

| CH-CH₃ (C2) | ~46 | Predicted | |

| CH-CH₃ (C5) | ~36 | Predicted | |

| CH₂ | ~35, ~33, ~26 | Predicted | |

| CH₃ (C2) | ~16 | Predicted | |

| CH₃ (C5) | ~21 | Predicted |

Note: Data for the trans isomer is predicted based on established substituent effects.

Stereochemistry and Conformational Analysis

The stereochemical and conformational properties of this compound are central to its utility as a synthetic scaffold. The molecule exists as two diastereomers: cis-2,5-dimethylcyclohexanone and trans-2,5-dimethylcyclohexanone. Each of these diastereomers can exist in two rapidly interconverting chair conformations. The relative stability of these conformers is dictated by the steric strain arising from 1,3-diaxial interactions.

The energetic cost of placing a substituent in an axial position on a cyclohexane (B81311) ring is known as its "A-value". For a methyl group, the A-value is approximately 1.7 kcal/mol.[4][5][6] This value represents the Gibbs free energy difference between the axial and equatorial conformations of methylcyclohexane.

cis-2,5-Dimethylcyclohexanone: In the cis isomer, one methyl group is oriented "up" and the other is also "up" relative to the plane of the ring. In a chair conformation, this translates to one axial and one equatorial methyl group. Upon ring-flipping, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial. As a result, both chair conformations of the cis isomer have one axial and one equatorial methyl group, making them energetically equivalent.

trans-2,5-Dimethylcyclohexanone: In the trans isomer, one methyl group is "up" and the other is "down". This leads to two possible chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both methyl groups in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial conformer. The energy difference between these two conformers is approximately 2 x 1.7 kcal/mol = 3.4 kcal/mol, heavily favoring the diequatorial conformation at equilibrium.

Figure 1: Conformational equilibria of cis- and trans-2,5-dimethylcyclohexanone.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 3,5-Dimethylphenol (B42653)

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3,5-dimethylphenol. This reaction typically proceeds in high yield and can be controlled to favor the formation of the ketone over the corresponding alcohol.

Figure 2: Experimental workflow for the synthesis of this compound.

Materials:

-

3,5-Dimethylphenol

-

Palladium on carbon (5% Pd/C)

-

Isopropanol (B130326) (or other suitable solvent)

-

Hydrogen gas

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a high-pressure autoclave, a solution of 3,5-dimethylphenol in isopropanol is prepared.

-

A catalytic amount of 5% Pd/C is added to the solution.

-

The autoclave is sealed and purged several times with hydrogen gas to remove any air.

-

The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi) and heated to the reaction temperature (e.g., 100-150 °C).

-

The reaction mixture is stirred vigorously for a specified time (e.g., 6-24 hours) or until hydrogen uptake ceases.

-

After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered to remove the Pd/C catalyst.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.

Robinson Annulation using a this compound Scaffold

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that utilizes a ketone and a methyl vinyl ketone (or a surrogate) to construct a six-membered ring.[5] this compound can serve as the ketone component in this reaction, leading to the formation of a bicyclic system with the potential for further elaboration into complex polycyclic structures.

Materials:

-

This compound

-

Methyl vinyl ketone

-

Base (e.g., sodium ethoxide, potassium hydroxide)

-

Ethanol (B145695) (or other suitable solvent)

-

Apparatus for reflux and inert atmosphere

Procedure:

-

A solution of this compound in ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added to the solution, and the mixture is stirred to generate the enolate of this compound.

-

Methyl vinyl ketone is added dropwise to the reaction mixture.

-

The reaction is then heated to reflux and monitored by a suitable technique (e.g., TLC or GC) until the starting materials are consumed.

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated.

-

The crude product can be purified by column chromatography or distillation to yield the corresponding octahydronaphthalenone derivative.

Applications in Drug Development and Bioactive Molecule Synthesis

The this compound scaffold is a valuable starting point for the synthesis of various bioactive molecules. Its rigid cyclic structure allows for the creation of compounds with well-defined three-dimensional shapes, which is crucial for effective interaction with biological targets.

Synthesis of Antimalarial Tetraoxanes

A significant application of cyclohexanone (B45756) derivatives in medicinal chemistry is in the synthesis of 1,2,4,5-tetraoxanes, which are a class of compounds with potent antimalarial activity.[4][7] These compounds are believed to exert their antimalarial effect through a mechanism similar to that of artemisinin (B1665778), which involves the iron-mediated cleavage of the endoperoxide bridge to generate reactive oxygen species that are toxic to the malaria parasite.[3][6][8]

The synthesis of tetraoxanes can be achieved by the acid-catalyzed reaction of a ketone, such as a derivative of this compound, with hydrogen peroxide. The resulting spiro-fused tetraoxane (B8471865) can be further functionalized to optimize its pharmacological properties.

Mechanism of Action of Related Endoperoxide Antimalarials

The mechanism of action of artemisinin and its synthetic analogs, such as tetraoxanes, is complex and involves multiple cellular pathways. A key step is the activation of the endoperoxide bridge by heme-derived ferrous iron within the malaria parasite, leading to the formation of cytotoxic carbon-centered radicals.[6][8] These radicals can then alkylate and damage a variety of parasite proteins and other biomolecules, leading to parasite death.

Furthermore, artemisinin and its derivatives have been shown to modulate several signaling pathways, including NF-κB, Jak/STAT, and mTOR pathways, which are involved in inflammation and cell survival.[4][5] This suggests that in addition to their direct parasiticidal activity, these compounds may also exert their therapeutic effects by modulating the host's immune response.

Figure 3: Simplified signaling pathways associated with artemisinin-like antimalarials.

Conclusion

This compound represents a powerful and versatile scaffold in the toolkit of the modern organic and medicinal chemist. Its rich stereochemistry and well-defined conformational preferences provide a robust platform for the construction of complex cyclic and polycyclic systems. The ability to strategically introduce functional groups with precise spatial control makes it an ideal starting point for the synthesis of molecules with tailored biological activities. From the creation of potent antimalarial tetraoxanes to its potential role in the synthesis of other bioactive natural products and their analogs, this compound continues to be a scaffold of significant interest. The detailed experimental protocols and an understanding of its underlying chemical principles provided in this guide aim to facilitate further exploration and exploitation of this valuable ketonic building block in the pursuit of novel therapeutics and other advanced functional molecules.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Antimalarial Drug Mechanism Explained | The Scientist [the-scientist.com]

- 4. researchgate.net [researchgate.net]

- 5. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro antimalarial activity of tetraoxane-amine/amide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Conformational Landscape of cis-2,5-Dimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of cis-2,5-dimethylcyclohexanone, a substituted cyclohexane (B81311) derivative of interest in stereochemical and structural studies. The document elucidates the conformational isomerism of the title compound, focusing on the equilibrium between its two primary chair conformations. A comprehensive review of spectroscopic data, particularly Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), is presented to rationalize the favored conformation. This guide also outlines the theoretical principles and experimental methodologies pertinent to the conformational analysis of substituted cyclohexanones, offering a foundational resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic systems like cyclohexanones, a thorough understanding of their conformational preferences is paramount. cis-2,5-Dimethylcyclohexanone presents a compelling case study in conformational analysis due to the interplay of steric interactions involving the two methyl substituents and the carbonyl group on the cyclohexane ring. The molecule exists as a dynamic equilibrium between two chair conformations, which are interconvertible through a process known as ring flipping. The relative stability of these conformers dictates the overall shape of the molecule and, consequently, its reactivity and potential biological activity.

This whitepaper will delve into the stable conformations of cis-2,5-dimethylcyclohexanone, present the available experimental data that informs our understanding of its conformational equilibrium, and provide a framework for the experimental and computational approaches used in such analyses.

Conformational Isomers of cis-2,5-Dimethylcyclohexanone

The most stable conformation for a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. For a cis-1,4-disubstituted cyclohexane (analogous to the 2,5-substitution pattern in terms of the relative positions of the substituents), the two possible chair conformations will have one substituent in an axial position and the other in an equatorial position. In the case of cis-2,5-dimethylcyclohexanone, the two chair conformers are diastereomeric and thus have different energies.

The two equilibrating chair conformations are:

-

Conformer A: The methyl group at the C2 position is in an equatorial orientation, and the methyl group at the C5 position is in an axial orientation.

-

Conformer B: The methyl group at the C2 position is in an axial orientation, and the methyl group at the C5 position is in an equatorial orientation.

The equilibrium between these two conformers is dictated by the steric strain associated with the axial substituents. Generally, a substituent in an axial position experiences destabilizing 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring.

Experimental Data and Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for the conformational analysis of cyclohexanones. The chemical shift of a carbon atom is sensitive to its local electronic environment, which is influenced by its spatial orientation (axial or equatorial) and the presence of nearby substituents.

For cis-2,5-dimethylcyclohexanone, the molecule exists as an equilibrium between the two chair conformers. Spectroscopic evidence, particularly from ¹³C NMR, indicates that one conformer is more stable and therefore predominates at equilibrium.[1] It has been proposed that the conformer with the C5-methyl group in an axial position (Conformer A) is the major contributor to the equilibrium mixture.[1] This preference can be attributed to the fact that an axial methyl group at C5 experiences only one syn-axial interaction, which is less sterically demanding than the interactions experienced by an axial methyl group at C2.

The observed ¹³C NMR chemical shifts are a weighted average of the chemical shifts of the individual conformers. By comparing the experimentally observed chemical shifts with predicted values for each conformer, it is possible to estimate the relative populations of the conformers. A study has shown that a 4:1 mixture of Conformer A to Conformer B provides a better fit with the observed ¹³C NMR shielding data.[1]

Table 1: Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for cis-2,5-Dimethylcyclohexanone

| Carbon Atom | Observed Chemical Shift (ppm)[1] | Predicted Chemical Shift (4:1 Mixture of A:B) (ppm)[1] |

| C2 | 44.5 | 44.9 |

| C3 | 31.3 | 30.7 |

| C4 | 30.1 | 30.4 |

| C5 | 32.8 | 33.7 |

| C6 | 47.5 | 46.9 |

The methyl carbons also provide valuable information. For the cis-2,5-dimethyl isomer, the observed methyl shieldings are 15.3 and 19.8 ppm.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of the two chair conformers of cis-2,5-dimethylcyclohexanone by analyzing its ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of high-purity cis-2,5-dimethylcyclohexanone in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable time (typically 10-50 mg in 0.6-0.7 mL of solvent).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration.

-

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.

-

Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Analyze the spectrum to determine the chemical shifts and coupling constants of the methine and methylene (B1212753) protons. The magnitude of the vicinal coupling constants (³JHH) is particularly informative, as it is related to the dihedral angle between the coupled protons via the Karplus equation. Axial-axial, axial-equatorial, and equatorial-equatorial protons will exhibit different coupling constants.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Assign the resonances for each carbon atom in the ring and the methyl groups.

-

The observed chemical shifts represent a weighted average of the shifts for the two conformers.

-

-

Low-Temperature NMR:

-

To potentially observe the individual conformers, NMR spectra can be acquired at low temperatures. As the temperature is lowered, the rate of ring flipping decreases. If the coalescence temperature is reached, separate signals for each conformer may be resolved.

-

This allows for the direct determination of the chemical shifts of each conformer and a more accurate calculation of the equilibrium constant at that temperature.

-

Computational Chemistry

Computational methods are invaluable for complementing experimental data in conformational analysis.

Objective: To calculate the relative energies, optimized geometries, and vibrational frequencies of the chair conformers of cis-2,5-dimethylcyclohexanone, as well as the energy barrier for the ring flip.

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule.

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for greater accuracy.

-

-

Frequency Calculations: Perform vibrational frequency calculations for each optimized conformer to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Transition State Search: Locate the transition state for the ring-flipping process between the two chair conformers. This can be done using methods like synchronous transit-guided quasi-Newton (STQN).

-

Energy Barrier Calculation: The energy difference between the transition state and the ground-state conformer provides the energy barrier for the conformational interconversion.

Conclusion

The conformational analysis of cis-2,5-dimethylcyclohexanone reveals a dynamic equilibrium between two chair conformations. Based on the available ¹³C NMR data, the conformer with the C2-methyl group in an equatorial position and the C5-methyl group in an axial position is the more stable and predominant species. A comprehensive understanding of this conformational preference requires a multi-faceted approach, combining high-resolution NMR spectroscopy and computational chemistry. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced stereochemistry of this and related substituted cyclohexanone (B45756) systems, which is critical for applications in stereoselective synthesis, medicinal chemistry, and materials science. Further experimental and computational studies are warranted to provide more detailed quantitative data on the conformational landscape of this molecule.

References

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-Dimethylcyclohexanone Diastereomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the thermodynamic stability of the diastereomers of 2,5-dimethylcyclohexanone, a molecule of interest in organic synthesis and medicinal chemistry. Understanding the relative stabilities of the cis and trans isomers is crucial for controlling reaction outcomes and for the rational design of molecules with specific three-dimensional structures. This document outlines the conformational analysis of these diastereomers, presents available quantitative thermodynamic data, and describes the experimental and computational methodologies used to determine these properties.

Core Concepts in Conformational Analysis

The thermodynamic stability of substituted cyclohexanones is primarily governed by the principles of conformational analysis. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, with the latter being generally more stable due to reduced steric interactions.

The key energetic factors influencing the stability of the this compound diastereomers are:

-

1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. An axial methyl group incurs a significant energetic penalty, quantified by its A-value.

-

Gauche Butane Interactions: Steric strain between substituents on adjacent carbons that are in a gauche relationship (a 60° dihedral angle).

-

3-Alkyl Ketone Effect: A stereoelectronic effect that can influence the stability of a substituent at the 3-position relative to a carbonyl group. In the context of this compound, the C5-methyl group is in a 3-position relative to the carbonyl.

Thermodynamic Stability of cis- and trans-2,5-Dimethylcyclohexanone

The relative thermodynamic stabilities of the cis and trans diastereomers of this compound are determined by the sum of the steric and stereoelectronic interactions in their most stable chair conformations.

trans-2,5-Dimethylcyclohexanone

The trans isomer can exist in two chair conformations. In one conformation, both the C2-methyl and the C5-methyl groups occupy equatorial positions. In the ring-flipped conformation, both methyl groups would be in axial positions. The diequatorial conformation is significantly more stable as it avoids the energetically costly 1,3-diaxial interactions that would be present in the diaxial form. Therefore, trans-2,5-dimethylcyclohexanone exists almost exclusively in the diequatorial conformation.[1]

cis-2,5-Dimethylcyclohexanone

The cis isomer exists as an equilibrium of two chair conformers. In one conformer, the C2-methyl group is axial and the C5-methyl group is equatorial. In the other, the C2-methyl group is equatorial and the C5-methyl group is axial. These two conformers are in equilibrium, and their relative populations determine the overall stability of the cis isomer.

Quantitative Thermodynamic Data

The thermodynamic parameters for the equilibrium between the cis and trans diastereomers of this compound have been determined through equilibration studies. The trans isomer is the thermodynamically more stable of the two.

| Parameter | Value | Isomer Favored |

| ΔH° | 1.36 kcal/mol | trans |

Table 1: Enthalpy difference between cis- and trans-2,5-dimethylcyclohexanone from equilibrium data.[2]

The positive enthalpy change indicates that the conversion of the cis isomer to the trans isomer is an exothermic process, confirming the greater stability of the trans isomer. This stability difference can be attributed to the avoidance of axial methyl group interactions in the diequatorial conformation of the trans isomer.

Experimental Protocols

The determination of the thermodynamic stability of diastereomers typically involves two main experimental approaches: equilibration and spectroscopic analysis.

Equilibration Studies

This method involves establishing a chemical equilibrium between the two diastereomers and then measuring their relative concentrations.

Protocol for Acid- or Base-Catalyzed Equilibration:

-

Sample Preparation: A sample of either pure cis- or trans-2,5-dimethylcyclohexanone, or a mixture of the two, is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., sodium methoxide, potassium hydroxide) is added to the solution. The catalyst facilitates the enolization of the ketone, which is the mechanism for interconversion between the diastereomers.

-

Equilibration: The mixture is stirred at a constant temperature (e.g., 25 °C, 50 °C) for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined by periodically analyzing the composition of the mixture until it no longer changes.

-

Quenching: The reaction is quenched by neutralizing the catalyst. For an acid-catalyzed reaction, a weak base is added. For a base-catalyzed reaction, a weak acid is added.

-

Analysis: The relative concentrations of the cis and trans isomers in the equilibrium mixture are determined using an analytical technique such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Calculation of Thermodynamic Parameters: The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the products and reactants. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq) By performing the equilibration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of cyclic molecules.

Protocol for ¹³C NMR Analysis:

-

Sample Preparation: A solution of the purified diastereomer (cis or trans) is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts of the carbon atoms, particularly the methyl carbons, provide information about their axial or equatorial orientation. Axial methyl groups are typically shielded and appear at a higher field (lower ppm) compared to equatorial methyl groups.[1] For the cis isomer, the observed chemical shifts will be a weighted average of the shifts for the two equilibrating chair conformers. By comparing the observed shifts with those of model compounds with fixed conformations, the relative populations of the conformers can be estimated.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship between the conformations and the experimental workflow for determining their relative stability.

Conclusion

The thermodynamic stability of the diastereomers of this compound is dictated by fundamental principles of conformational analysis. The trans isomer is thermodynamically more stable than the cis isomer, with an enthalpy difference of 1.36 kcal/mol.[2] This preference is attributed to the ability of the trans isomer to adopt a diequatorial conformation, thus avoiding destabilizing 1,3-diaxial interactions. The quantitative determination of these thermodynamic parameters is achievable through well-established experimental protocols involving catalyzed equilibration and spectroscopic analysis, particularly NMR. For researchers in drug development and organic synthesis, a thorough understanding of these stability relationships is essential for the stereocontrolled synthesis of complex molecules.

References

A Technical Guide to 2,5-Dimethylcyclohexanone: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethylcyclohexanone, a valuable ketone intermediate in organic synthesis. The document details its commercial availability and typical purity levels. Furthermore, it outlines representative experimental protocols for its synthesis, purification, and analytical characterization, designed to assist researchers in its effective utilization.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. It is typically sold as a mixture of cis and trans isomers. The purity of the commercially available product is generally high, as determined by gas chromatography (GC).

| Supplier | Reported Purity (GC) | Notes |

| Biosynth | >95.0% | Mixture of isomers. |

| Tokyo Chemical Industry (TCI) | >95.0% | Mixture of isomers. |

| Lab Pro Inc. | Min. 95.0% | Mixture of isomers. |

| Key Organics | >95% | - |

| Fisher Scientific (via TCI America) | ≥95.0% | Mixture of isomers. |

| Santa Cruz Biotechnology | - | Offered as a biochemical for research. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and general methods reported for similar cyclohexanone (B45756) derivatives.

Synthesis: Catalytic Hydrogenation of 2,5-Dimethylphenol (B165462)

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2,5-dimethylphenol. This process involves the reduction of the aromatic ring in the presence of a metal catalyst.

Materials:

-

2,5-Dimethylphenol

-

Palladium on carbon (Pd/C, 5 wt%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, dissolve 2,5-dimethylphenol in a suitable solvent such as ethanol.

-

Add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Seal the reactor and purge it several times with nitrogen gas to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Heat the mixture to the reaction temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitor the reaction progress by taking small samples and analyzing them by GC-MS until the starting material is consumed.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to separate it from any unreacted starting material, byproducts, and solvent residues.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and receiving flask

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound into the round-bottom flask.

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10-20 mmHg).

-

Begin heating the flask gently.

-

Collect the fractions that distill at the boiling point of this compound (boiling point at atmospheric pressure is approximately 174-176 °C; this will be lower under vacuum). The cis and trans isomers may have slightly different boiling points, but they are often collected as a single fraction.

-

Monitor the purity of the collected fractions using GC analysis.

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of this compound and identifying any impurities.

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Agilent GC or similar.

-

Mass Spectrometer: Mass selective detector.

-

Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

Data Analysis:

-

The purity is determined by calculating the area percentage of the this compound peak (sum of cis and trans isomer peaks) relative to the total area of all peaks in the chromatogram.

-